molecular formula C22H17ClN2OS B11468680 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide

Cat. No.: B11468680
M. Wt: 392.9 g/mol
InChI Key: HDCWPTIZUAQORP-UHFFFAOYSA-N
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Description

Compound X , belongs to the benzothiazole class of organic compounds. Its chemical structure consists of a benzothiazole ring fused with a chlorophenyl group and an ethylbenzamide moiety. This compound exhibits interesting biological properties and has garnered attention in both medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to the formation of Compound X:

    Diazo-Coupling: In this method, diazonium salts react with amines or amides to form the benzothiazole ring.

    Knoevenagel Condensation: The condensation of an aldehyde with an amine or amide yields the desired compound.

    Biginelli Reaction: A multicomponent reaction involving an aldehyde, an amine, and a β-ketoester or β-diketone.

    Molecular Hybridization Techniques: Combining fragments from different molecules to create novel structures.

    Microwave Irradiation: Accelerated synthesis using microwave energy.

    One-Pot Multicomponent Reactions: Efficient, single-step methods for compound assembly.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative processes can modify the benzothiazole or phenyl groups.

    Reduction: Reduction reactions may target specific functional groups.

    Substitution: Halogenation or other substitutions occur at the chlorophenyl position.

    Common Reagents: Reagents like sodium hypochlorite, reducing agents, and Lewis acids are employed.

    Major Products: These include derivatives with altered substituents or functional groups.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate, especially against tuberculosis (anti-tubercular activity).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in the synthesis of other compounds or materials.

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular processes. Notably, it inhibits DprE1, a key enzyme involved in mycobacterial cell wall biosynthesis.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of benzothiazole, chlorophenyl, and ethylbenzamide moieties. Similar compounds include:

    Compound Y: Shares the benzothiazole core but lacks the chlorophenyl group.

    Compound Z: Contains the chlorophenyl group but lacks the benzothiazole ring.

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide

InChI

InChI=1S/C22H17ClN2OS/c1-2-14-7-9-15(10-8-14)21(26)24-19-13-16(11-12-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-13H,2H2,1H3,(H,24,26)

InChI Key

HDCWPTIZUAQORP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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